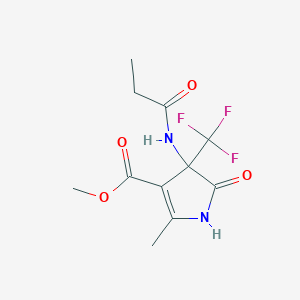![molecular formula C20H19Cl2FN2O B4414940 {5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4414940.png)
{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride
Descripción general
Descripción
{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride, also known as C21H22ClFN2O.HCl, is a chemical compound that is commonly used in scientific research. It is a selective antagonist of the histamine H3 receptor and has been found to have potential therapeutic applications in the treatment of various disorders.
Mecanismo De Acción
The mechanism of action of {5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride is through its selective antagonism of the histamine H3 receptor. The histamine H3 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking this receptor, {5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride can modulate the release of various neurotransmitters, including acetylcholine, dopamine, and histamine, which can have therapeutic effects.
Biochemical and Physiological Effects:
{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride has been found to have several biochemical and physiological effects. It has been found to increase the release of acetylcholine and dopamine in the prefrontal cortex, which can improve cognitive function. Additionally, it has been found to decrease the release of histamine, which can reduce inflammation and improve sleep quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride in lab experiments is its selectivity for the histamine H3 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using this compound is its complex synthesis method, which can make it difficult and time-consuming to produce.
Direcciones Futuras
There are several future directions for the study of {5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride. One potential direction is the development of more efficient synthesis methods to make the compound more accessible for research. Additionally, further studies are needed to fully understand the therapeutic potential of this compound in the treatment of various disorders. Finally, the development of more selective and potent histamine H3 receptor antagonists could lead to the development of more effective treatments for a variety of conditions.
Aplicaciones Científicas De Investigación
{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various disorders. It has been found to have potential as a treatment for conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. Additionally, it has been found to have potential as a cognitive enhancer and as a treatment for sleep disorders.
Propiedades
IUPAC Name |
N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O.ClH/c21-18-5-8-20(25-14-15-3-6-19(22)7-4-15)17(10-18)13-24-12-16-2-1-9-23-11-16;/h1-11,24H,12-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKFJPJEMWWMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)Cl)OCC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-4-(2-chlorophenyl)[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B4414859.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414882.png)
amine hydrochloride](/img/structure/B4414898.png)
![2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414909.png)
![2-(3,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4414917.png)
![2,2-dimethyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4414924.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide](/img/structure/B4414928.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B4414934.png)
![ethyl 4-{2-[(cyclohexylcarbonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4414939.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4414944.png)
![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4414951.png)

![N-(2-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414959.png)